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Compound of Interest

Compound Name: (5-Formylpyridin-3-yl)boronic acid

Cat. No.: B1390550 Get Quote

An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: Molecular Structure,

Conformation, and Synthetic Utility

Introduction
(5-Formylpyridin-3-yl)boronic acid, with the chemical formula C₆H₆BNO₃ and a molecular

weight of 150.93 g/mol , is a bifunctional organoboron compound of significant interest to the

scientific community, particularly those in drug discovery and materials science.[1][2] As a

heterocyclic building block, it integrates the structural features of a pyridine ring, an electrophilic

aldehyde (formyl) group, and a versatile boronic acid moiety. This unique combination makes it

a valuable reagent for constructing complex molecular architectures through various chemical

transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core

physicochemical properties of (5-Formylpyridin-3-yl)boronic acid. We will explore its

molecular structure, conformational dynamics, and spectroscopic signature. Furthermore, we

will provide field-proven insights into its application as a synthetic intermediate, complete with a

validated experimental protocol for its use in the strategically vital Suzuki-Miyaura coupling.

Molecular Structure and Stereochemistry
The molecular architecture of (5-Formylpyridin-3-yl)boronic acid consists of a central

pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-
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position with a formyl group [-CHO].

Key Structural Features:

Pyridine Core: The pyridine ring is an electron-deficient aromatic system, which influences

the reactivity of its substituents. The nitrogen atom acts as a mild electron-withdrawing group

via induction and can participate in hydrogen bonding or coordination with metal catalysts.

Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of the molecule's

utility in cross-coupling reactions. The boron atom is sp² hybridized, resulting in a trigonal

planar geometry around the boron center. The empty p-orbital on the boron atom makes it a

Lewis acid, capable of interacting with nucleophiles.[5]

Formyl Group [-CHO]: The aldehyde functionality serves as a synthetic handle for a wide

range of subsequent chemical modifications, such as reductive amination, oxidation to a

carboxylic acid, or Wittig-type olefination. Its electron-withdrawing nature further modulates

the electronic properties of the pyridine ring.

While a specific crystal structure for (5-formylpyridin-3-yl)boronic acid is not publicly

available in the search results, data from analogous arylboronic acids show the C-B bond

length is typically in the range of 1.54-1.56 Å. The pyridine ring is expected to be planar, with

the formyl and boronic acid groups exhibiting some degree of torsional flexibility.

Conformational Analysis
The overall shape and reactivity of (5-Formylpyridin-3-yl)boronic acid are dictated by the

rotational freedom around two key single bonds: the C3-B bond and the C5-C(aldehyde) bond.

Rotation about the C3-B Bond: The boronic acid group can rotate relative to the plane of the

pyridine ring. The barrier to rotation is influenced by a balance between steric effects and

electronic conjugation. A coplanar arrangement allows for maximal π-conjugation between

the pyridine ring and the empty p-orbital of boron, a stabilizing interaction.[6]

Orientation of the Hydroxyl Groups: The two hydroxyl groups of the boronic acid moiety can

adopt different relative orientations, leading to distinct conformers. Computational studies on

similar phenylboronic acids have identified several low-energy conformers, including syn-

syn, syn-anti, and anti-anti arrangements.[7][8] The syn-anti conformation is often found to
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be the most stable in the solid state for many arylboronic acids. The specific preferred

conformation in solution can be influenced by solvent and pH.

Rotation of the Formyl Group: The formyl group can also rotate around the C5-C bond. The

planar conformation, where the C=O bond is coplanar with the pyridine ring, is generally

favored due to resonance stabilization.

Caption: Key rotational degrees of freedom (τ₁ and τ₂) in (5-Formylpyridin-3-yl)boronic acid.

Physicochemical and Spectroscopic Data
A summary of the key identifiers and computed properties for (5-Formylpyridin-3-yl)boronic
acid is provided below. This data is critical for material handling, analytical characterization,

and computational modeling.

Property Value Source

CAS Number 919347-69-6 [1][9]

Molecular Formula C₆H₆BNO₃ [1][2]

Molecular Weight 150.93 [1]

Appearance Solid [9]

SMILES O=CC1=CC(=CN=C1)B(O)O [1][2]

InChIKey
YLLYILYEIRFUKE-

UHFFFAOYSA-N
[2]

Topological Polar Surface Area 70.42 Å² [1]

logP (Predicted) -1.4261 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 4 [1]

Spectroscopic Profile
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¹¹B NMR: Boron-11 NMR spectroscopy is a definitive technique for characterizing boronic

acids. (5-Formylpyridin-3-yl)boronic acid is expected to show a single, broad resonance in

the region of δ 28-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal (sp²)

boronic acid. Upon formation of a tetrahedral boronate ester or complex, this signal shifts

significantly upfield to δ 5-10 ppm.[10] This shift provides a reliable method for monitoring

reactions.

¹H NMR: The proton NMR spectrum will be complex due to the disubstituted pyridine ring.

One would expect to see distinct signals for the three aromatic protons on the pyridine ring, a

singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the two acidic

protons of the boronic acid group, which may exchange with solvent.

FT-IR: The infrared spectrum provides confirmation of the key functional groups. Expected

characteristic absorption bands include a broad peak around 3300-3500 cm⁻¹ for the O-H

stretching of the boronic acid, a strong band around 1700 cm⁻¹ for the C=O stretching of the

aldehyde, and strong bands in the 1300-1400 cm⁻¹ region corresponding to B-O stretching

vibrations.[11]

Application in Suzuki-Miyaura Cross-Coupling
The primary application of (5-Formylpyridin-3-yl)boronic acid in drug development is its use

as a coupling partner in the Suzuki-Miyaura reaction.[12][13] This palladium-catalyzed reaction

forms a new carbon-carbon bond between the boronic acid's pyridine core and an aryl or

heteroaryl halide/triflate. This method is exceptionally powerful due to its mild reaction

conditions and high tolerance for a wide variety of functional groups, including the aldehyde

present in this molecule.

The position of the boronic acid at the 3-position of the pyridine ring is advantageous. Unlike 2-

pyridylboronic acids, which can chelate and potentially inhibit the palladium catalyst (a

phenomenon known as the "2-pyridyl problem"), 3-pyridylboronic acids generally exhibit more

reliable and predictable reactivity.[4]

Validated Protocol: General Procedure for Suzuki-
Miyaura Coupling
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Causality: This protocol is designed as a robust starting point. The choice of a palladium(II)

precatalyst with a phosphine ligand is standard, creating the active Pd(0) species in situ. The

base (e.g., Na₂CO₃, K₂CO₃) is crucial for the transmetalation step, converting the boronic acid

to a more nucleophilic boronate species. A mixed aqueous/organic solvent system is often

used to dissolve both the organic substrates and the inorganic base.

Step-by-Step Methodology:

Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add the aryl/heteroaryl halide

(1.0 eq), (5-Formylpyridin-3-yl)boronic acid (1.1-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-

3.0 eq).

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the

phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water,

or toluene and water). The mixture should be sparged with an inert gas (N₂ or Ar) for 10-15

minutes to remove oxygen, which can deactivate the catalyst.

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature

(typically 80-110 °C).

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-

MS, or GC-MS) until the starting halide is consumed.

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine,

dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to afford the desired biaryl product.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion
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(5-Formylpyridin-3-yl)boronic acid is a strategically important building block for modern

organic synthesis. Its defined molecular structure, characterized by a functionalized pyridine

core, allows for predictable reactivity. The conformational flexibility around the C-B bond is a

key feature influencing its participation in catalytic cycles. As demonstrated, its utility in the

Suzuki-Miyaura coupling provides a reliable and efficient pathway for the synthesis of complex

bi-heteroaryl compounds, which are prevalent scaffolds in many active pharmaceutical

ingredients. A thorough understanding of its properties, as outlined in this guide, is essential for

researchers aiming to leverage its full synthetic potential in the development of next-generation

therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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